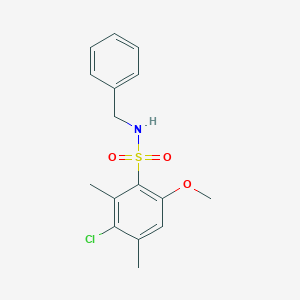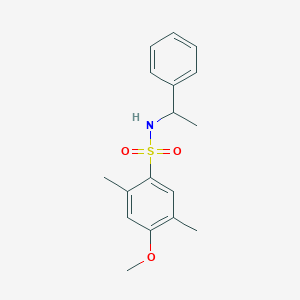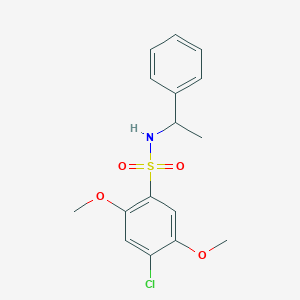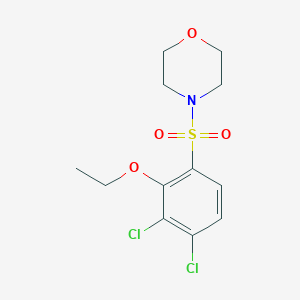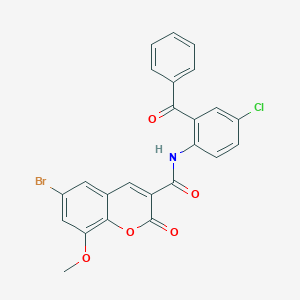
N-(2-benzoyl-4-chlorophenyl)-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-benzoyl-4-chlorophenyl)-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide, commonly known as BKM120, is a small molecule inhibitor that targets the phosphatidylinositol 3-kinase (PI3K) pathway. This pathway is involved in various cellular processes such as cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K pathway has been implicated in the development and progression of various diseases including cancer, diabetes, and cardiovascular diseases.
Mechanism of Action
BKM120 targets the N-(2-benzoyl-4-chlorophenyl)-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide pathway by inhibiting the activity of the N-(2-benzoyl-4-chlorophenyl)-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide enzyme. This enzyme is responsible for the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 then activates downstream signaling pathways such as the Akt/mTOR pathway, which promotes cell growth and survival. By inhibiting N-(2-benzoyl-4-chlorophenyl)-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide, BKM120 blocks the activation of these downstream signaling pathways, leading to inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
BKM120 has been shown to have potent antitumor activity in various cancer cell lines and animal models. It induces cell cycle arrest and apoptosis in cancer cells by inhibiting the N-(2-benzoyl-4-chlorophenyl)-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide pathway. BKM120 has also been shown to have anti-inflammatory and neuroprotective effects in animal models of Alzheimer's disease. In addition, BKM120 has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
BKM120 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high potency and specificity for the N-(2-benzoyl-4-chlorophenyl)-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide enzyme, making it an ideal tool for studying the N-(2-benzoyl-4-chlorophenyl)-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide pathway. However, BKM120 also has some limitations. It has poor solubility in aqueous solutions, which can limit its use in some experiments. In addition, BKM120 can have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of BKM120. One area of research is the development of more potent and specific N-(2-benzoyl-4-chlorophenyl)-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide inhibitors that can overcome the limitations of BKM120. Another area of research is the identification of biomarkers that can predict the response of cancer patients to BKM120. This can help to personalize cancer treatment and improve patient outcomes. Finally, the combination of BKM120 with other targeted therapies or immunotherapies is an area of active research that holds promise for improving cancer treatment.
Synthesis Methods
BKM120 can be synthesized using a multi-step process involving various chemical reactions. The synthesis starts with the reaction of 2-hydroxy-4-methoxybenzaldehyde with 2-chloroacetyl chloride to form 2-chloro-N-(2-hydroxy-4-methoxybenzyl)acetamide. This intermediate is then reacted with 2-benzoyl-4-chlorophenylboronic acid in the presence of a palladium catalyst to form N-(2-benzoyl-4-chlorophenyl)-2-chloro-N-(2-hydroxy-4-methoxybenzyl)acetamide. The final step involves the reaction of this intermediate with 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid in the presence of a base to form BKM120.
Scientific Research Applications
BKM120 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potent antitumor activity in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer including breast cancer, glioblastoma, and lymphoma. BKM120 has also been studied for its potential use in the treatment of diabetes, Alzheimer's disease, and cardiovascular diseases.
properties
Product Name |
N-(2-benzoyl-4-chlorophenyl)-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide |
|---|---|
Molecular Formula |
C24H15BrClNO5 |
Molecular Weight |
512.7 g/mol |
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-6-bromo-8-methoxy-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C24H15BrClNO5/c1-31-20-11-15(25)9-14-10-18(24(30)32-22(14)20)23(29)27-19-8-7-16(26)12-17(19)21(28)13-5-3-2-4-6-13/h2-12H,1H3,(H,27,29) |
InChI Key |
LKCRRFZVCINHLS-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
Canonical SMILES |
COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








